[Sar1, Ile8]-Angiotensin II TFA
Description
Overview of the Renin-Angiotensin System (RAS) as a Regulatory System
The Renin-Angiotensin System (RAS), also referred to as the Renin-Angiotensin-Aldosterone System (RAAS), is a crucial hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance. wikipedia.orgclevelandclinic.org This intricate system involves multiple organs, including the kidneys, liver, lungs, adrenal cortex, and brain. nih.gov The classical pathway of the RAS is initiated when there is a drop in blood pressure or blood volume, or a decrease in sodium concentration. wikipedia.orgnews-medical.net In response, the kidneys release an enzyme called renin. wikipedia.org Renin acts on angiotensinogen (B3276523), a protein produced by the liver, to form angiotensin I. yourhormones.info Angiotensin I is then converted to the primary active component of the system, angiotensin II, by the angiotensin-converting enzyme (ACE), which is found predominantly in the lungs and kidneys. wikipedia.orgnews-medical.net
The RAS is not only a circulating hormonal system but also comprises local or tissue-based systems (tRAS) found in various organs like the heart, kidneys, and brain. wikipedia.orgnih.gov These local systems have distinct functions, including cardiovascular regulation, that can be independent of the systemic RAS. wikipedia.org More recent discoveries have expanded the understanding of the RAS to include a counter-regulatory or protective pathway that opposes the actions of the classical pathway, adding to its complexity and therapeutic potential. nih.gov
The Role of Angiotensin II in Physiological Processes
Angiotensin II is the principal effector hormone of the RAS, exerting a wide range of physiological effects. physiology.org Its primary function is to increase blood pressure through several mechanisms. yourhormones.info It is a potent vasoconstrictor, meaning it causes the muscular walls of small arteries (arterioles) to narrow, thereby increasing vascular resistance and blood pressure. yourhormones.infoclevelandclinic.org
Beyond vasoconstriction, Angiotensin II stimulates the adrenal cortex to release aldosterone (B195564), a hormone that causes the kidneys to retain sodium and excrete potassium. wikipedia.orgclevelandclinic.org This sodium retention leads to water reabsorption, increasing the volume of extracellular fluid and consequently, blood pressure. wikipedia.orgyourhormones.info Angiotensin II also triggers the sensation of thirst and a desire for salt via the hypothalamus and stimulates the pituitary gland to release antidiuretic hormone (ADH), which further promotes water reabsorption by the kidneys. yourhormones.infoclevelandclinic.org
In addition to its immediate effects on blood pressure and fluid balance, Angiotensin II is implicated in longer-term processes, including cell growth, hypertrophy (enlargement of cells), and cell migration, which can contribute to both normal vascular function and the development of cardiovascular diseases. physiology.orgnih.gov It can also promote inflammation, endothelial dysfunction, and atherosclerosis. physiology.orgnih.gov
Development and Significance of Angiotensin II Peptide Analogs in RAS Research
The profound physiological and pathological effects of Angiotensin II have made the RAS a major target for therapeutic intervention, particularly in managing hypertension and heart failure. nih.gov The development of synthetic peptide analogs of Angiotensin II has been a cornerstone of RAS research. These analogs are modified versions of the natural peptide, designed to have specific properties, such as acting as antagonists that block the action of Angiotensin II or having increased stability. nih.govimrpress.com
By creating these analogs, researchers can probe the structure and function of Angiotensin II receptors, namely the AT1 and AT2 receptors. nih.gov This has been instrumental in defining the active conformation of Angiotensin II and understanding the specific signaling pathways initiated by receptor activation. physiology.orgnih.gov For instance, studies with these analogs have helped to elucidate the roles of different amino acid residues in receptor binding and activation. The insights gained from peptide analogs have paved the way for the development of non-peptide drugs, such as angiotensin II receptor blockers (ARBs), which are now widely used in clinical practice. nih.govnih.gov
Contextualization of [Sar1, Ile8]-Angiotensin II TFA as a Research Tool
[Sar1, Ile8]-Angiotensin II is a specific and potent synthetic analog of Angiotensin II. medchemexpress.comhycultec.de In this analog, the first amino acid, aspartic acid, is replaced with sarcosine (B1681465) (Sar1), and the eighth amino acid, phenylalanine, is replaced with isoleucine (Ile8). These modifications confer specific properties to the peptide, making it a valuable tool for research.
Primarily, [Sar1, Ile8]-Angiotensin II functions as an antagonist of the Angiotensin II receptor. nih.gov This means it binds to the receptor but does not elicit the usual physiological response, thereby blocking the effects of endogenous Angiotensin II. This antagonistic action has been demonstrated in various experimental settings, including studies on vascular smooth muscle, where it has multiple effects such as influencing contraction and cellular growth. medchemexpress.comhycultec.debioscience.co.uk
Furthermore, the trifluoroacetate (B77799) (TFA) salt form of this peptide is a common preparation for research use. The TFA counterion is a result of the purification process of the synthetic peptide. The use of [Sar1, Ile8]-Angiotensin II in research has been crucial for investigating the role of the RAS in various physiological and pathophysiological conditions. For example, it has been used to study the influence of brain Angiotensin II on cardiovascular neurons in hypertensive models and to evaluate the role of the RAS in regulating other hormones like noradrenaline and aldosterone. nih.govnih.gov Its radio-iodinated form, [¹²⁵I][Sar1, Ile8]-Angiotensin II, is also a key radioligand for receptor binding assays, allowing for the quantification and characterization of Angiotensin II receptors. revvity.comnih.gov
Research Findings on [Sar1, Ile8]-Angiotensin II
The following table summarizes key research findings related to the application and effects of [Sar1, Ile8]-Angiotensin II.
| Research Area | Key Finding | Reference |
| Vascular Smooth Muscle | [Sar1, Ile8]-Angiotensin II affects contraction of normal arteries and can influence hypertrophy or hyperplasia of cultured or diseased vascular cells. | medchemexpress.comhycultec.debioscience.co.uk |
| Cardiovascular Regulation | In spontaneously hypertensive rats, microinjection of [Sar1, Ile8]-Angiotensin II into the rostral ventrolateral medulla reduced both arterial blood pressure and the firing rate of cardiovascular neurons, suggesting an augmented sensitivity to endogenous brain Angiotensin II in hypertension. | nih.gov |
| Hormonal Interaction | Administration of [Sar1, Ile8]-Angiotensin II in dogs inhibited the furosemide-induced increase in plasma noradrenaline, indicating that the renin-angiotensin system may mediate this sympathetic nerve response. | nih.gov |
| Blood-Brain Barrier | Studies using radio-iodinated [Sar1, Ile8]-Angiotensin II have shown that it does not readily cross between the blood and cerebrospinal fluid compartments, suggesting that blood-borne and cerebroventricular angiotensins act on different receptor populations. | nih.gov |
| Receptor Binding | The radio-iodinated form, [¹²⁵I][Sar1, Ile8]-Angiotensin II, is a widely used tool for characterizing Angiotensin II receptors in various tissues. | revvity.comportlandpress.com |
Properties
Molecular Formula |
C₄₈H₇₄F₃N₁₃O₁₂ |
|---|---|
Molecular Weight |
1082.18 |
sequence |
One Letter Code: SAR-RVYIHPI |
Synonym |
AngiotensinII TFA; Angiotensin 2 TFA |
Origin of Product |
United States |
Molecular Pharmacodynamics of Sar1, Ile8 Angiotensin Ii
Angiotensin Receptor Interaction Profiles of [Sar1, Ile8]-Angiotensin II
The interaction of [Sar1, Ile8]-Angiotensin II with angiotensin receptors is primarily defined by its binding affinity and selectivity for the two major subtypes, Angiotensin Type 1 (AT1) and Angiotensin Type 2 (AT2) receptors.
Binding Affinity and Selectivity for Angiotensin Type 1 (AT1) Receptors
[Sar1, Ile8]-Angiotensin II demonstrates a high affinity for the AT1 receptor. Studies utilizing its radiolabeled form, 125I-[Sar1, Ile8]-Angiotensin II, have provided quantitative measures of this interaction. In homogenate preparations of rat hypothalamus, thalamus, septum, and midbrain, the radioligand bound to a single class of high-affinity binding sites with a dissociation constant (Kd) of 0.42 ± 0.03 nM and an inhibitor constant (Ki) of 0.22 ± 0.03 nM. nih.gov Similarly, in ovine tissues, the Kd for "pure" populations of AT1 receptors was determined to be 1.2 nM. nih.gov Another study has reported that [Sar1]-Angiotensin II binds to brain membrane-rich particles with a Kd of 2.7 nM. medchemexpress.com
The compound's interaction with the AT1 receptor has also been characterized as exhibiting insurmountable antagonism. utoledo.edu This suggests a mode of binding that is not easily overcome by increasing concentrations of the natural ligand, Angiotensin II. This property is often linked to a slow dissociation rate from the receptor. utoledo.edu
Table 1: Binding Affinity of [Sar1, Ile8]-Angiotensin II and its Radiolabeled Form for AT1 Receptors
| Ligand | Preparation | Binding Constant | Value (nM) | Reference |
|---|---|---|---|---|
| 125I-[Sar1, Ile8]-Angiotensin II | Rat Brain Homogenates | Kd | 0.42 ± 0.03 | nih.gov |
| 125I-[Sar1, Ile8]-Angiotensin II | Rat Brain Homogenates | Ki | 0.22 ± 0.03 | nih.gov |
| 125I-[Sar1, Ile8]-Angiotensin II | Ovine Tissues | Kd | 1.2 | nih.gov |
| [Sar1]-Angiotensin II | Brain Membrane-Rich Particles | Kd | 2.7 | medchemexpress.com |
Binding Affinity and Selectivity for Angiotensin Type 2 (AT2) Receptors
Research indicates that [Sar1, Ile8]-Angiotensin II possesses a notable affinity for the AT2 receptor, with some studies suggesting a higher affinity for AT2 than for AT1 receptors. In ovine tissues, the radiolabeled form, 125I-[Sar1, Ile8]-Angiotensin II, exhibited a four-fold higher affinity for AT2 receptors, with a Kd of 0.3 nM. nih.gov This preferential binding to AT2 receptors highlights a key aspect of its selectivity profile.
Table 2: Binding Affinity of Radiolabeled [Sar1, Ile8]-Angiotensin II for AT2 Receptors
| Ligand | Preparation | Binding Constant | Value (nM) | Reference |
|---|---|---|---|---|
| 125I-[Sar1, Ile8]-Angiotensin II | Ovine Tissues | Kd | 0.3 | nih.gov |
Investigation of Interactions with Atypical Angiotensin Receptors (e.g., Mas, AT4)
The interaction of [Sar1, Ile8]-Angiotensin II with atypical angiotensin receptors, such as the Mas and AT4 receptors, is not as well-documented as its binding to AT1 and AT2 receptors. One study investigated the proposed role of the mas oncogene as an angiotensin receptor. The results showed that while [Sar1, Ile8]-Angiotensin II could inhibit Angiotensin II-induced responses in Cos-1 cells expressing the mas oncogene, this was not indicative of direct binding to a Mas receptor. nih.gov Instead, it suggested that the expression of mas may enhance the responsiveness of the endogenous Angiotensin II signaling system. nih.gov Currently, there is a lack of direct evidence from binding assays to confirm a significant interaction between [Sar1, Ile8]-Angiotensin II and the Mas or AT4 receptors.
Ligand Efficacy and Intrinsic Activity of [Sar1, Ile8]-Angiotensin II
The functional consequences of [Sar1, Ile8]-Angiotensin II binding to angiotensin receptors have been a topic of considerable investigation, with studies reporting both agonistic and antagonistic properties.
Agonistic Properties
Some early research suggested that [Sar1, Ile8]-Angiotensin II possesses agonistic properties. In a study comparing three Angiotensin II analogues, [Sar1, Ile8]-Angiotensin II was reported to have a greater agonistic pressor activity than [Sar1, Thr8]-Angiotensin II or [Sar1, Ala8]-Angiotensin II. nih.gov This suggests that it can activate the AT1 receptor to some degree, leading to a physiological response.
Antagonistic Properties
Conversely, a significant body of evidence characterizes [Sar1, Ile8]-Angiotensin II as an antagonist of the AT1 receptor. It has been described as an angiotensin II antagonist that reduces both arterial blood pressure and the firing rate of cardiovascular neurons in the rostral ventrolateral medulla. nih.gov Furthermore, it has been classified as an "insurmountable antagonist," meaning its inhibitory effect on the AT1 receptor is not easily reversed by increasing concentrations of the agonist, Angiotensin II. utoledo.edu This insurmountable antagonism is thought to be related to the slow dissociation of the antagonist-receptor complex. utoledo.edu The compound is also referred to as a competitive antagonist of Angiotensin II. nih.gov
The apparent contradiction between reports of agonistic and antagonistic activity may stem from the different experimental systems used, the specific endpoints measured, and the potential for partial agonism, where a ligand can act as an agonist under certain conditions and an antagonist under others.
Partial Agonistic/Antagonistic Activity Profiles
[Sar1, Ile8]-Angiotensin II exhibits a distinct pattern of activity that is dependent on the target tissue and the specific angiotensin receptor subtype. This dual activity is a hallmark of its molecular pharmacodynamics.
Research has shown that [Sar1, Ile8]-Angiotensin II can act as a potent antagonist of angiotensin II-induced responses in certain tissues. For instance, it has been demonstrated to antagonize the stimulatory effects of angiotensin II on phosphoinositide breakdown and prolactin release in anterior pituitary cells. psu.edu This antagonistic activity is also observed in its ability to inhibit the contractile activity of angiotensin II in isolated rabbit aortic strips, with a reported pA2 value of 8.74, indicating significant antagonistic potency. nih.gov The pA2 value is a measure of the potency of an antagonist; a higher pA2 value signifies a greater affinity of the antagonist for its receptor.
Conversely, [Sar1, Ile8]-Angiotensin II also displays clear agonistic actions. Studies have documented its ability to induce a pressor response, or an increase in blood pressure, when administered in vivo, although this effect is generally less potent than that of endogenous angiotensin II. nih.gov Furthermore, it has been shown to have multiple effects on vascular smooth muscle, including the contraction of normal arteries and the stimulation of hypertrophy or hyperplasia in cultured cells or diseased vessels. medchemexpress.com This suggests that while it can block some of the actions of angiotensin II, it can also mimic others, classifying it as a partial agonist.
Comparative Molecular Pharmacology of [Sar1, Ile8]-Angiotensin II
To fully understand the pharmacological character of [Sar1, Ile8]-Angiotensin II, it is essential to compare it with the endogenous ligand, other well-known synthetic analogs, and related compounds.
Comparison with Endogenous Angiotensin II
Endogenous Angiotensin II is a potent vasoconstrictor and a primary regulator of blood pressure and fluid balance. It exerts its effects by binding to and activating angiotensin receptors, primarily the AT1 and AT2 subtypes.
In comparison, [Sar1, Ile8]-Angiotensin II generally exhibits lower agonistic potency than Angiotensin II. For example, its pressor activity is reported to be only a fraction of that of Angiotensin II. nih.gov However, it demonstrates high affinity for angiotensin receptors, which is why it is often used in its radiolabeled form, [¹²⁵I][Sar1, Ile8]-Angiotensin II, for receptor binding assays. nih.gov The binding affinity of Angiotensin II for the AT1 receptor is approximately 1.5 nM in guinea pig liver membranes, while [Sar1, Ile8]-Angiotensin II binds with a high affinity of around 3.8 nM in the same tissue. nih.gov
| Compound | Agonistic Activity (Pressor Response) | Binding Affinity (Ki) at AT1 Receptor |
| Angiotensin II | High | ~1.5 nM nih.gov |
| [Sar1, Ile8]-Angiotensin II | Low to moderate (partial agonist) nih.gov | ~3.8 nM nih.gov |
Comparative Analysis with Saralasin ([Sar1, Ala8] Angiotensin II)
Saralasin, with the structure [Sar1, Ala8] Angiotensin II, is another well-characterized synthetic analog of Angiotensin II. It is often referred to as a competitive antagonist but also possesses partial agonist activity. medchemexpress.com
Both [Sar1, Ile8]-Angiotensin II and Saralasin share the sarcosine (B1681465) substitution at position 1, which contributes to their antagonistic properties. However, the substitution at position 8 (isoleucine vs. alanine) influences their pharmacological profiles. Saralasin is a known competitive antagonist of Angiotensin II with a reported Ki value of 0.32 nM for a majority of binding sites. medchemexpress.com Both compounds can antagonize the effects of Angiotensin II, as demonstrated in studies on phosphoinositide breakdown. psu.edu
| Compound | Position 8 Residue | Pharmacological Profile | Binding Affinity (Ki) |
| [Sar1, Ile8]-Angiotensin II | Isoleucine | Partial agonist/antagonist nih.gov | Not consistently reported in direct comparison |
| Saralasin ([Sar1, Ala8] Angiotensin II) | Alanine | Partial agonist/competitive antagonist medchemexpress.com | 0.32 nM medchemexpress.com |
Comparison with Other Synthetic Angiotensin II Analogs (e.g., [Sar1, Ile4,8]-Angiotensin II)
The field of synthetic angiotensin II analogs is extensive, with various modifications designed to probe receptor-ligand interactions and develop compounds with specific pharmacological properties. One such analog is [Sar1, Ile4,8]-Angiotensin II.
[Sar1, Ile4,8]-Angiotensin II is described as a functionally selective AT1 receptor agonist. medchemexpress.com This suggests that it can activate specific downstream signaling pathways of the AT1 receptor while potentially not engaging others, a concept known as biased agonism. This contrasts with the broader partial agonist/antagonist profile of [Sar1, Ile8]-Angiotensin II. This functional selectivity can lead to different physiological outcomes. For example, [Sar1, Ile4,8]-Angiotensin II has been shown to potentiate insulin-stimulated insulin (B600854) receptor signaling and glycogen (B147801) synthesis. medchemexpress.com
| Compound | Key Substitutions | Primary Pharmacological Characteristic |
| [Sar1, Ile8]-Angiotensin II | Sarcosine at position 1, Isoleucine at position 8 | Partial agonist/antagonist nih.gov |
| [Sar1, Ile4,8]-Angiotensin II | Sarcosine at position 1, Isoleucine at positions 4 and 8 | Functionally selective AT1 receptor agonist medchemexpress.com |
Cellular and Subcellular Mechanisms Activated by Sar1, Ile8 Angiotensin Ii
G Protein-Coupled Receptor (GPCR) Signaling Transduction
The binding of a ligand to a GPCR, such as the AT1R, typically initiates a conformational change in the receptor, enabling it to couple with and activate intracellular heterotrimeric G proteins. This activation serves as the first step in a cascade of intracellular events. The native ligand, Ang II, robustly activates multiple G protein subtypes, leading to a broad physiological response. In contrast, [Sar1, Ile8]-Angiotensin II demonstrates significant bias in its signaling, preferentially activating specific pathways while leaving others dormant.
[Sar1, Ile8]-Angiotensin II is characterized as a biased agonist of the AT1 receptor. ahajournals.org Unlike Angiotensin II, which strongly couples to the Gq/11 family of G proteins, [Sar1, Ile8]-Angiotensin II shows little to no ability to induce this coupling in various cell types, including HEK-293 cells. nih.gov This lack of Gq/11 activation is a defining feature of its signaling profile. The activation of the Gq/11 pathway is understood to be linked to a specific conformational shift in the AT1 receptor, which [Sar1, Ile8]-Angiotensin II does not efficiently promote. Instead, this biased agonist is thought to stabilize a "ground state" conformation of the receptor that favors interaction with other signaling molecules, namely β-arrestins. ahajournals.org
While the classical view holds that [Sar1, Ile8]-Angiotensin II does not engage G proteins, some context-specific effects have been noted. For instance, in primary rat hepatocytes, the potentiating effect of a similar analogue, [Sar1, Ile4, Ile8]-Angiotensin II, on insulin (B600854) signaling was found to be dependent on Gαq. ahajournals.orgnih.gov This suggests that the coupling profile may have cell-type specific variations.
Furthermore, when the AT1 receptor forms heterodimers with other GPCRs, such as the bradykinin (B550075) B2 receptor, pretreatment with the related compound [Sar1, Ile4, Ile8]-Angiotensin II can blunt the B2 receptor's subsequent activation of Gq/11-dependent calcium influx and Gi/o-dependent signaling. medchemexpress.comnih.gov This indicates an indirect modulation of G protein pathways through receptor cross-talk.
Table 1: G-Protein Coupling Profile of Angiotensin II vs. [Sar1, Ile8]-Angiotensin II at the AT1 Receptor
| Ligand | Gq/11 Coupling | Gi/o Coupling | β-Arrestin Pathway | Classification |
|---|---|---|---|---|
| Angiotensin II | Strong Activation | Can activate | Activated | Balanced Agonist |
| [Sar1, Ile8]-Angiotensin II | No/Weak Activation | Indirectly Modulates | Preferentially Activated | Biased Agonist |
The preferential signaling of [Sar1, Ile8]-Angiotensin II leads to a distinct pattern of downstream effector activation compared to the endogenous hormone.
A primary consequence of Gq/11 activation by Angiotensin II is the stimulation of Phospholipase Cβ (PLCβ). nih.gov Activated PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Consistent with its inability to couple to Gq/11, [Sar1, Ile8]-Angiotensin II fails to stimulate the production of inositol phosphates. nih.gov This blockade of the PLC/IP3 pathway is a key differentiator from the canonical Angiotensin II signaling cascade.
The IP3 generated via the classical Ang II-Gq-PLC pathway typically binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. nih.gov Since [Sar1, Ile8]-Angiotensin II does not activate the PLC-IP pathway, it does not directly cause this mobilization of intracellular calcium stores. nih.gov However, it can indirectly influence calcium dynamics. In cells where AT1 and B2 receptors are co-expressed, pretreatment with the analogue [Sar1, Ile4, Ile8]-Angiotensin II was shown to blunt the intracellular calcium influx that is normally triggered by B2 receptor activation. medchemexpress.com
Angiotensin II is a known activator of several MAPK pathways, including the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK, which are crucial for processes like cell growth and inflammation. revvity.com Interestingly, the activation of these pathways is not solely dependent on G-protein coupling.
Research demonstrates that the G-protein-independent activation of ERK1/2 by the AT1 receptor when bound by the similar analogue [Sar1, Ile4, Ile8]-AngII is entirely dependent on the recruitment of β-arrestin 2. nih.gov This highlights a major mechanism of biased signaling, where the ligand steers the receptor towards a G-protein-independent, β-arrestin-dependent scaffold that can, in turn, activate kinases like ERK1/2.
The canonical ligand, Angiotensin II, is known to activate the JAK/STAT pathway through the AT1 receptor in various tissues, including the heart and kidney. nih.govahajournals.orgnih.gov This activation can occur through both G-protein-dependent and -independent mechanisms. nih.gov Upon Ang II binding, the AT1 receptor can associate with and lead to the phosphorylation of kinases such as JAK2 and Tyk2. nih.govahajournals.org These activated kinases then phosphorylate STAT proteins (including STAT1, STAT2, STAT3, and STAT5), which dimerize, translocate to the nucleus, and regulate gene transcription. nih.govphysiology.org
While this pathway is well-established for Angiotensin II, specific studies detailing the direct effect of the biased agonist [Sar1, Ile8]-Angiotensin II on the JAK/STAT cascade are not available in the reviewed literature. Given that JAK/STAT activation by Ang II can be G-protein-independent, it is plausible that a β-arrestin biased agonist could modulate this pathway. However, without direct experimental evidence, the precise influence of [Sar1, Ile8]-Angiotensin II on JAK/STAT signaling remains an area for further investigation.
Table 2: Downstream Signaling Comparison
| Pathway | Activated by Angiotensin II | Activated by [Sar1, Ile8]-Angiotensin II | Primary Mediator for [Sar1, Ile8]-Angiotensin II |
|---|---|---|---|
| PLC / IP3 Turnover | Yes | No | N/A (Pathway not activated) |
| Intracellular Ca2+ Release | Yes | No | N/A (Pathway not activated) |
| ERK1/2 (MAPK) | Yes | Yes | β-arrestin |
| JAK/STAT | Yes | Not Fully Elucidated | Not Fully Elucidated |
Downstream Signaling Pathways Elicited by [Sar1, Ile8]-Angiotensin II
Impact on Akt/Protein Kinase B (PKB) and Glycogen (B147801) Synthase Kinase 3 (GSK3α/β) Phosphorylation Pathways
[Sar1, Ile8]-Angiotensin II has been shown to modulate the Akt/Protein Kinase B (PKB) and Glycogen Synthase Kinase 3 (GSK3α/β) phosphorylation pathways, which are central to cellular processes like cell growth, proliferation, and metabolism.
In hepatocytes, the analog [Sar1, Ile4, Ile8]-Angiotensin II has been observed to potentiate insulin-stimulated phosphorylation of both Akt and GSK3α/β. nih.gov This potentiation is crucial as insulin typically regulates glycogen synthesis through the Akt-mediated phosphorylation of GSK3α/β. nih.gov The study demonstrated that this effect of [Sar1, Ile4, Ile8]-Angiotensin II on insulin-stimulated signaling and subsequent glycogen synthesis was dependent on Src and Gαq. nih.gov
Furthermore, research indicates that Angiotensin II can activate Akt/PKB through a pathway that is dependent on arachidonic acid and redox signaling, but independent of phosphoinositide 3-kinase (PI3-K). nih.gov This activation of Akt/PKB is a critical step in mediating protein synthesis and cellular hypertrophy in response to Angiotensin II. nih.gov While both the ERK1/ERK2 and Akt/PKB pathways independently contribute to Angiotensin II-induced protein synthesis, their simultaneous inhibition results in an additive effect. nih.gov
The regulation of GSK3 is complex, with its activity being primarily controlled by phosphorylation at specific serine residues (Ser21 for GSK3α and Ser9 for GSK3β), leading to its inhibition. nih.govmdpi.com This inhibitory phosphorylation can be triggered by a variety of kinases, including Akt, allowing for the integration of multiple signaling pathways. nih.govmdpi.com
Table 1: Impact of [Sar1, Ile8]-Angiotensin II on Phosphorylation Pathways
| Pathway | Effect of [Sar1, Ile8]-Angiotensin II Analog | Key Mediators | Cellular Outcome |
|---|---|---|---|
| Akt/PKB | Potentiates insulin-stimulated phosphorylation nih.gov | Src, Gαq nih.gov | Increased glycogen synthesis nih.gov |
| GSK3α/β | Potentiates insulin-stimulated phosphorylation nih.gov | Akt nih.gov | Regulation of glycogen synthesis nih.gov |
Redox Signaling and Oxidative Stress Modulation by [Sar1, Ile8]-Angiotensin II
[Sar1, Ile8]-Angiotensin II, similar to its parent compound Angiotensin II, plays a significant role in modulating cellular redox signaling and inducing oxidative stress. This is primarily achieved through the activation of specific enzyme systems that lead to the generation of reactive oxygen species (ROS).
A key mechanism by which Angiotensin II and its analogs induce oxidative stress is through the activation of NADPH oxidase systems. nih.govfrontiersin.org This activation is a critical step in the signaling cascade that leads to the production of ROS. nih.gov Studies have shown that Angiotensin II can markedly enhance NADPH oxidase activity, an effect that can be blocked by Angiotensin II type 1 receptor blockers. nih.gov The activation process can be biphasic, with an initial rapid phase dependent on protein kinase C, and a later, more sustained phase. researchgate.net This activation often involves the translocation of cytosolic subunits of NADPH oxidase, such as p47phox and p67phox, to the plasma membrane. nih.gov
The activation of NADPH oxidase by Angiotensin II has been implicated in various physiological and pathophysiological processes, including the development of hypertension and insulin resistance. nih.govnih.gov
The activation of both NADPH and NADH oxidase systems by Angiotensin II and its analogs culminates in the generation of superoxide (B77818) anions (O2•−) and other reactive oxygen species (ROS). nih.govnih.gov Angiotensin II has been shown to cause a significant increase in intracellular superoxide anion formation. nih.gov This production of ROS is a central mechanism in Angiotensin II-derived hypertension and other cardiovascular pathologies. frontiersin.org
Mitochondria are also a significant source of ROS production stimulated by Angiotensin II. nih.gov There is a complex interplay, or crosstalk, between mitochondria and NADPH oxidases in the generation of ROS, which can create a vicious cycle of oxidative stress. nih.gov This overproduction of mitochondrial ROS can contribute to the development of pathological conditions. nih.gov
The Angiotensin II-induced generation of ROS has profound implications for the cellular redox balance, a delicate equilibrium between the production of oxidants and the cell's antioxidant defense systems. mdpi.commdpi.com An imbalance in this system, leading to oxidative stress, can disrupt normal cellular function and contribute to various diseases. mdpi.com
The renin-angiotensin system is tightly linked to ROS-generating systems. mdpi.com Angiotensin II-induced activation of NADPH oxidase not only produces ROS but can also lead to the uncoupling of endothelial nitric oxide synthase (eNOS), further contributing to oxidative stress. mdpi.com This disruption of redox homeostasis is implicated in cardiovascular diseases such as hypertension and atherosclerosis. mdpi.com
Table 2: Redox Signaling and Oxidative Stress Modulation
| Mechanism | Effect of Angiotensin II Analogs | Key Outcomes |
|---|---|---|
| NADPH Oxidase Activation | Enhanced activity and subunit translocation nih.gov | Increased ROS generation nih.govnih.gov |
| NADH Oxidase Activation | Increased activity nih.gov | Increased superoxide anion formation nih.gov |
| Superoxide and ROS Generation | Increased intracellular levels nih.gov | Oxidative stress, cellular damage frontiersin.orgnih.gov |
| Cellular Redox Balance | Disruption of homeostasis mdpi.com | Contribution to cardiovascular disease mdpi.com |
Cellular Functional Responses Mediated by [Sar1, Ile8]-Angiotensin II
The cellular and subcellular events triggered by [Sar1, Ile8]-Angiotensin II translate into a range of functional responses. As a biased agonist at the Angiotensin II type 1 receptor (AT1R), it selectively activates certain signaling pathways, leading to specific physiological effects. nih.gov
For instance, the radiolabeled form, [125I]-Sar1, Ile8-Angiotensin II, has been instrumental in studying the localization of Angiotensin II receptors in the brain, particularly in regions associated with cardiovascular regulation. nih.gov This antagonist has a high affinity for these receptors. nih.gov
Functionally, Angiotensin II and its analogs are known to induce cellular hypertrophy (an increase in cell size) and protein synthesis in various cell types, including glomerular mesangial cells. nih.govnih.gov These trophic effects are mediated by the activation of signaling pathways involving Akt/PKB and ERK1/ERK2. nih.govnih.gov
Furthermore, the oxidative stress induced by Angiotensin II can lead to endothelial cell senescence, a state of irreversible cell cycle arrest. nih.govunipi.it This process is driven by the redox-sensitive upregulation of sodium-glucose co-transporters 1 and 2 (SGLT1 and SGLT2). nih.govunipi.it
In the central nervous system, Angiotensin II analogs can influence physiological responses such as drinking and blood pressure. nih.gov
Table 3: Cellular Functional Responses
| Functional Response | Mediating Pathways | Observed Effects |
|---|---|---|
| Cellular Hypertrophy | Akt/PKB, ERK1/ERK2 nih.govnih.gov | Increased cell size nih.govnih.gov |
| Protein Synthesis | Akt/PKB, ERK1/ERK2 nih.gov | Increased protein production nih.gov |
| Endothelial Cell Senescence | Redox-sensitive SGLT1/2 upregulation nih.govunipi.it | Irreversible cell cycle arrest nih.govunipi.it |
| Central Nervous System Effects | AT1R activation nih.gov | Modulation of drinking and pressor responses nih.gov |
Regulation of Vascular Smooth Muscle Cell Contraction and Relaxation
[Sar1, Ile8]-Angiotensin II is recognized for its multiple effects on vascular smooth muscle, which include influencing the contraction of normal arteries. medchemexpress.comtargetmol.comsmallmolecules.comhycultec.deacetherapeutics.com Angiotensin II is a potent vasoconstrictor that mediates its effects through receptor-linked pathways, leading to an increase in intracellular free Ca2+ concentration ([Ca2+]i) and intracellular pH (pHi). nih.gov Research conducted on cultured vascular smooth muscle cells from rat mesenteric arteries demonstrated that Angiotensin II significantly increases vascular smooth muscle cell contraction by approximately 30%. nih.gov The application of [Sar1, Ile8]-Angiotensin II, a nonselective Angiotensin II receptor subtype antagonist, was shown to abolish the contractile response elicited by Angiotensin II. nih.gov This inhibitory action underscores its function as a blocker of the AT1 receptor, which is the primary mediator of Angiotensin II-induced vasoconstriction. nih.gov The signaling cascade initiated by Angiotensin II binding to the AT1 receptor involves the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular Ca2+ from the sarcoplasmic reticulum, which, in conjunction with calmodulin, activates myosin light chain kinase and initiates contraction. researchgate.net By competitively binding to the AT1 receptor, [Sar1, Ile8]-Angiotensin II prevents these downstream signaling events, thereby inhibiting vascular smooth muscle cell contraction.
Table 1: Effect of [Sar1, Ile8]-Angiotensin II on Vascular Smooth Muscle Cell Contraction
| Compound | Cell Type | Effect on Contraction | Mechanism of Action | Reference |
| Angiotensin II | Cultured rat mesenteric artery vascular smooth muscle cells | Increased contraction by 30% | Increases intracellular Ca2+ and pHi via AT1 receptor | nih.gov |
| [Sar1, Ile8]-Angiotensin II | Cultured rat mesenteric artery vascular smooth muscle cells | Abolished Angiotensin II-elicited contraction | Nonselective antagonist of Angiotensin II receptors | nih.gov |
Influence on Vascular Smooth Muscle Cell Hypertrophy and Hyperplasia
Angiotensin II is not only a vasoconstrictor but also a growth factor that can stimulate vascular smooth muscle cell (VSMC) hypertrophy, a key event in the development of vascular diseases. physiology.orgnih.gov Studies have shown that [Sar1, Ile8]-Angiotensin II can influence the hypertrophy and hyperplasia of cultured cells or diseased vessels. medchemexpress.comsmallmolecules.comhycultec.deacetherapeutics.com In a cultured rat aortic cell model, a 24-hour exposure to Angiotensin II resulted in a "hypertrophic" response, characterized by a 30% increase in protein content and a 45% increase in cell volume, without being mitogenic (i.e., not increasing cell number). nih.gov This Angiotensin II-induced smooth muscle cell hypertrophy was effectively inhibited by the competitive antagonist [Sar1, Ile8]-Angiotensin II. nih.gov
Furthermore, Angiotensin II has been described as a bifunctional modulator of VSMC growth, capable of inducing hypertrophy or inhibiting mitogen-stimulated DNA synthesis, with the response potentially determined by autocrine transforming growth factor-beta 1 (TGF-β1) expression. nih.gov The ability of [Sar1, Ile8]-Angiotensin II to block the hypertrophic effects of Angiotensin II highlights its role in preventing the structural remodeling of blood vessels associated with hypertensive states. nih.gov
Table 2: Influence of [Sar1, Ile8]-Angiotensin II on Vascular Smooth Muscle Cell Hypertrophy
| Compound | Cell Model | Observed Effect | Key Findings | Reference |
| Angiotensin II | Cultured rat aortic cells | Induced hypertrophy | 30% increase in protein content, 45% increase in cell volume | nih.gov |
| [Sar1, Ile8]-Angiotensin II | Cultured rat aortic cells | Inhibited Angiotensin II-induced hypertrophy | Competitively antagonized the hypertrophic response | nih.gov |
Modulation of Protein Synthesis in Cellular Models
The hypertrophic response of vascular smooth muscle cells to Angiotensin II is fundamentally linked to an increase in protein synthesis. nih.gov Research using cultured rat aortic cells demonstrated that a 24-hour exposure to 100 nM Angiotensin II led to an 80% increase in protein synthesis, as measured by the incorporation of tritiated leucine (B10760876). nih.gov This stimulation of protein synthesis was shown to be dependent on the continuous presence of Angiotensin II for at least 6 hours and required the synthesis of messenger RNA (mRNA). nih.gov The inhibitory action of [Sar1, Ile8]-Angiotensin II on this process was clearly demonstrated, as it blocked the Angiotensin II-induced increase in protein synthesis. nih.gov
Similar findings were observed in a different cellular model using embryonic chick myocytes. In these heart cells, [Sar1]angiotensin II was found to directly stimulate protein synthesis, leading to an increase in total cellular protein. nih.gov The incorporation of [3H]phenylalanine, an indicator of protein synthesis, was significantly increased by [Sar1]angiotensin II, and this effect was blocked by the specific Angiotensin II receptor antagonist, [Sar1, Ile8]ANG II. nih.gov These results from different cell types consistently point to the role of [Sar1, Ile8]-Angiotensin II as an effective antagonist of Angiotensin II-mediated protein synthesis.
Table 3: Modulation of Protein Synthesis by [Sar1, Ile8]-Angiotensin II
| Compound | Cellular Model | Effect on Protein Synthesis | Measurement | Reference |
| Angiotensin II | Cultured rat aortic cells | 80% increase | Tritiated leucine incorporation | nih.gov |
| [Sar1, Ile8]-Angiotensin II | Cultured rat aortic cells | Inhibited Angiotensin II-stimulated increase | Tritiated leucine incorporation | nih.gov |
| [Sar1]angiotensin II | Embryonic chick myocytes | Increased protein synthesis | [3H]phenylalanine incorporation | nih.gov |
| [Sar1, Ile8]ANG II | Embryonic chick myocytes | Blocked [Sar1]angiotensin II-stimulated increase | [3H]phenylalanine incorporation | nih.gov |
Effects on Cell Growth and Proliferation
The influence of [Sar1, Ile8]-Angiotensin II on cell growth and proliferation is complex, primarily due to its role as an antagonist at angiotensin receptors which can be activated by different ligands with opposing effects. Angiotensin II itself is known to have mitogenic potential and can stimulate cell growth. nih.gov In cultured vascular smooth muscle cells, Angiotensin II was found to increase both DNA synthesis, measured by [3H]thymidine incorporation, and protein synthesis. nih.gov The application of [Sar1, Ile8]Ang II abolished these Angiotensin II-elicited growth responses. nih.gov
Conversely, another member of the angiotensin peptide family, Angiotensin-(1-7), has been shown to have antiproliferative effects, inhibiting the growth of vascular smooth muscle cells. ahajournals.orgahajournals.org Interestingly, the growth inhibition induced by Ang-(1-7) was prevented by [Sar1,Ile8]Ang II. ahajournals.org This suggests that [Sar1, Ile8]-Angiotensin II can block the signaling pathways of both pro-proliferative (Angiotensin II) and anti-proliferative (Ang-(1-7)) peptides that act through angiotensin receptors. This highlights its function as a broad-spectrum antagonist for these receptors, making it a critical tool for dissecting the distinct roles of various angiotensin peptides in regulating cell growth and proliferation.
Table 4: Effects of [Sar1, Ile8]-Angiotensin II on Cell Growth and Proliferation
| Condition | Cell Type | Effect on Growth/Proliferation | Role of [Sar1, Ile8]-Angiotensin II | Reference |
| Angiotensin II stimulation | Cultured rat mesenteric artery vascular smooth muscle cells | Increased DNA and protein synthesis | Abolished the stimulatory effect | nih.gov |
| Angiotensin-(1-7) stimulation | Rat aortic vascular smooth muscle cells | Inhibited serum-stimulated thymidine (B127349) incorporation | Prevented the growth inhibitory effect | ahajournals.org |
Table of Mentioned Compounds
In Vitro Methodologies and Research Applications of Sar1, Ile8 Angiotensin Ii
Cell Culture Models for Investigating [Sar1, Ile8]-Angiotensin II Actions
Cell culture models provide a controlled environment to study the cellular and molecular mechanisms of [Sar1, Ile8]-Angiotensin II.
Primary Cell Cultures (e.g., Vascular Smooth Muscle Cells, Embryonic Chick Myocytes)
Primary cells, isolated directly from tissues, offer a physiologically relevant system to study the effects of [Sar1, Ile8]-Angiotensin II.
Vascular Smooth Muscle Cells (VSMCs): VSMCs are crucial in regulating blood pressure and vascular tone. mdpi.com In cultured VSMCs from rat mesenteric arteries, angiotensin II (Ang II) stimulates contraction, increases intracellular free calcium concentration ([Ca2+]i), and promotes cell growth through DNA and protein synthesis. nih.gov The nonselective AT1/AT2 receptor antagonist [Sar1, Ile8]-Angiotensin II has been instrumental in demonstrating that these effects are mediated specifically through the AT1 receptor subtype. nih.gov Studies have shown that [Sar1, Ile8]-Angiotensin II effectively blocks Ang II-induced responses in these cells. nih.gov Furthermore, research on human aortic smooth muscle cells (HASMCs) has utilized [125I]Sar1,Ile8-angiotensin II to characterize the AT1 receptor subtype, which is responsible for Ca2+ mobilization from intracellular stores. nih.gov
Embryonic Chick Myocytes: These cells are a valuable model for studying cardiac hypertrophy. Research has shown that an analog, [Sar1]angiotensin II, directly stimulates protein synthesis and cell growth in cultured embryonic chick myocytes. nih.gov The specific angiotensin II-receptor antagonist, [Sar1,Ile8]ANG II, was used to block the incorporation of [3H]phenylalanine, confirming that the observed increase in protein synthesis is a receptor-mediated event. nih.gov This demonstrates the utility of [Sar1, Ile8]-Angiotensin II in elucidating the direct hypertrophic effects of angiotensin peptides on heart muscle cells, independent of systemic hemodynamic factors. nih.gov
Immortalized Cell Lines
While primary cells offer high physiological relevance, immortalized cell lines provide a more homogenous and readily available model for studying [Sar1, Ile8]-Angiotensin II. For instance, studies in transfected HEK293 cells have been used to investigate the interactions between angiotensin AT1 and bradykinin (B550075) B2 receptors. nih.gov In these cells, an arrestin pathway-selective AT1 agonist, [Sar(1),Ile(4),Ile(8)]-AngII, was shown to inhibit B2 receptor signaling through the co-internalization of AT1-B2 heterodimers. nih.gov This research highlights the complex cross-talk between different G protein-coupled receptor systems. nih.gov
Biochemical and Pharmacological Assays
A variety of biochemical and pharmacological assays are employed to characterize the interaction of [Sar1, Ile8]-Angiotensin II with its receptors and to understand its functional consequences.
Radioligand Binding Assays for Receptor Affinity and Density
Radioligand binding assays are a cornerstone for studying receptor pharmacology. revvity.com The iodinated form of [Sar1, Ile8]-Angiotensin II, specifically 125I-[Sar1, Ile8]-Angiotensin II, is widely used as a radioligand to determine the affinity (Kd) and density (Bmax) of angiotensin II receptors in various tissues and cell types. revvity.comspringernature.com
These assays have revealed that 125I-[Sar1,Ile8]-Ang II has different affinities for the AT1 and AT2 receptor subtypes in ovine tissues, with a four-fold higher affinity for AT2 receptors. nih.gov In rat brain homogenates, [125I]-sar1,ile8-ANG II binds to a single class of high-affinity binding sites. nih.gov Competition binding studies using this radioligand have helped to characterize the pharmacological profile of angiotensin receptors in diverse tissues such as rat brain, rabbit ocular tissues, and human aortic smooth muscle cells. nih.govnih.govnih.gov
| Tissue/Cell Type | Radioligand | Receptor Subtype | Dissociation Constant (Kd) | Receptor Density (Bmax) |
| Ovine Tissues | 125I[Sar(1)Ile(8)] Ang II | AT1 | 1.2 nM | - |
| Ovine Tissues | 125I[Sar(1)Ile(8)] Ang II | AT2 | 0.3 nM | - |
| Rat Brain (HTSM) | [125I]-sar1,ile8-ANG II | Single class | 0.42 nM | 5.98 fmol/mg protein |
| Human Aortic Smooth Muscle Cells | [125I]Sar1,Ile8-angiotensin II | AT1 | 0.20 nM | 5.3 fmol/mg protein |
| Neonatal Rat Cardiomyocytes | 125I-[Sar1,Ile8]Ang II | AT1 | 0.71 µmol/L | - |
| Rabbit Iris + Ciliary Body | 125I-[Sar1,Ile8]-AII | - | 186 pM | 22 fmole/mg of protein |
| Rabbit Choroid | 125I-[Sar1,Ile8]-AII | - | 92 pM | 68 fmole/mg of protein |
| Rabbit Ciliary Process | 125I-[Sar1,Ile8]-AII | - | 152 pM | 35 fmole/mg of protein |
| Rabbit Retina | 125I-[Sar1,Ile8]-AII | - | 50 pM | 22 fmole/mg of protein |
| Rabbit Cornea | 125I-[Sar1,Ile8]-AII | - | 102 pM | 4 fmole/mg of protein |
Functional Assays (e.g., Contraction Assays in Isolated Tissues, Calcium Flux Measurements)
Functional assays are crucial for understanding the physiological or pathophysiological consequences of receptor binding.
Contraction Assays in Isolated Tissues: [Sar1, Ile8]-Angiotensin II is used to investigate the contractile responses of various smooth muscle tissues. medchemexpress.com For example, in isolated rat uterus, portal vein, and aorta, this antagonist has been used to determine the dissociation constants for angiotensin II and III, providing insights into receptor classification. nih.gov Another analog, [Sar1,Ile5,Ala8]Angiotensin II, was shown to inhibit uterine contractions induced by angiotensin II in pregnant rats, without affecting prostaglandin (B15479496) production. nih.gov
Calcium Flux Measurements: Angiotensin II is known to induce changes in intracellular calcium levels, a key second messenger in many cellular processes. nih.gov Fluorescent calcium indicators like fura-2 (B149405) are used to measure these changes. nih.govnih.gov Studies in neonatal rat cardiomyocytes have shown that Ang II-induced increases in [Ca2+]i are mediated by AT1 receptors, as these responses are blocked by losartan (B1675146) but not by the AT2 antagonist PD 123319. nih.gov Competitive binding studies with 125I-[Sar1,Ile8]Ang II confirmed the presence of a single class of high-affinity AT1 binding sites in these cells. nih.gov
Enzyme Activity Measurements (e.g., NADPH/NADH Oxidase Activity)
[Sar1, Ile8]-Angiotensin II also plays a role in studying enzyme activities that are modulated by angiotensin II signaling. Angiotensin II has been shown to stimulate the activity of both NADPH and NADH oxidases in cultured vascular smooth muscle cells, leading to the formation of superoxide (B77818) anions. medchemexpress.com The use of antagonists like [Sar1, Ile8]-Angiotensin II can help to confirm that this activation is a receptor-mediated event. medchemexpress.com Furthermore, in the context of immunoassays, [Sar1, Ile8]-Angiotensin II has been used to demonstrate the specificity of an enzyme immunoassay for angiotensin I, which did not cross-react with this analog. nih.gov
Molecular and Cell Biological Techniques
Western Blotting for Protein Expression and Phosphorylation
Researchers have utilized Western blotting to investigate the effects of Angiotensin II analogs on various cell types. For instance, studies have examined the expression of Angiotensin II receptor type 1 (AT1R) and type 2 (AT2R) in response to different stimuli. nih.gov In studies of Angiotensin II-dependent hypertension, Western blot analysis has been employed to measure the levels of angiotensinogen (B3276523) protein in kidney and liver tissues. nih.gov These analyses revealed different molecular weight forms of angiotensinogen and their differential regulation in various tissues upon Angiotensin II infusion. nih.gov
Furthermore, Western blotting is critical for analyzing the phosphorylation cascade initiated by [Sar1, Ile8]-Angiotensin II binding to its receptor. This includes the detection of phosphorylated proteins such as p-STAT3, which is involved in the IL-6/STAT3 signaling axis that mediates the expression of the AT2R. nih.gov The technique allows for a quantitative comparison of protein levels between control and treated cells, providing insights into the molecular mechanisms of Angiotensin II signaling. For example, studies have used immunoblotting to show that Angiotensin II infusion leads to increased protein expression of components of endoplasmic reticulum stress, such as PERK and eIF2α. nih.gov
| Protein | Function | Research Context |
| Angiotensinogen | Precursor of angiotensin peptides | Hypertension studies nih.gov |
| AT1 Receptor | Angiotensin II receptor subtype 1 | Receptor regulation studies nih.gov |
| AT2 Receptor | Angiotensin II receptor subtype 2 | Liver injury and regeneration nih.gov |
| p-STAT3 | Phosphorylated signal transducer and activator of transcription 3 | IL-6/STAT3 signaling pathway nih.gov |
| PERK | Protein kinase R-like endoplasmic reticulum kinase | Endoplasmic reticulum stress nih.gov |
| eIF2α | Eukaryotic initiation factor 2 alpha | Endoplasmic reticulum stress nih.gov |
This table is interactive. Click on the headers to sort.
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis
Quantitative Polymerase Chain Reaction (qPCR) is a powerful technique for measuring the expression levels of specific genes. In research involving [Sar1, Ile8]-Angiotensin II, qPCR is essential for understanding how this agonist modulates the transcription of genes encoding for Angiotensin II receptors and other signaling molecules.
Studies have used qPCR to quantify the mRNA expression of AT1 and AT2 receptors in various tissues and cell types. nih.govkarger.com This allows researchers to investigate the regulation of these receptors at the genetic level in response to Angiotensin II or its analogs. For example, real-time PCR has been used to quantitatively analyze the expression of AT1A, AT1B, and AT2 mRNA in the developing rat kidney, revealing dynamic changes in receptor expression during organogenesis. karger.com
In studies on liver injury and regeneration, qPCR has been employed to analyze the expression levels of genes such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61) in response to AT2R signaling. nih.gov Furthermore, qPCR is used to assess the expression of the AT2R itself in response to signaling molecules like IL-6. nih.gov The comparative cycle threshold (2-ΔΔCt) method is commonly used to analyze the qPCR data, with results often normalized to a housekeeping gene like GAPDH or HPRT. nih.govresearchgate.netresearchgate.net
| Gene | Function | Research Context |
| AT1A Receptor | Angiotensin II receptor subtype 1A | Kidney development karger.com |
| AT1B Receptor | Angiotensin II receptor subtype 1B | Kidney development karger.com |
| AT2 Receptor | Angiotensin II receptor subtype 2 | Kidney development, Liver regeneration nih.govkarger.com |
| CTGF | Connective Tissue Growth Factor | Liver injury and regeneration nih.gov |
| CYR61 | Cysteine-rich angiogenic inducer 61 | Liver injury and regeneration nih.gov |
| Atf4 | Activating transcription factor 4 | Endoplasmic reticulum stress nih.gov |
This table is interactive. Click on the headers to sort.
Immunofluorescence and Confocal Microscopy for Protein Localization
Immunofluorescence and confocal microscopy are vital techniques for visualizing the subcellular localization of proteins. When studying the effects of [Sar1, Ile8]-Angiotensin II, these methods are used to determine the location of Angiotensin II receptors and downstream signaling molecules within the cell, providing spatial context to the signaling events.
Researchers have used immunofluorescence to localize Angiotensin II receptors in various tissues, such as the kidney and dorsal root ganglia. researchgate.netresearchgate.net For instance, in the kidney, immunofluorescence has been used to show the staining of the Na-K-2Cl cotransporter (NKCC2) in the cortical area. researchgate.net Confocal microscopy allows for high-resolution imaging, enabling the co-localization of different proteins to be studied. For example, double immunohistochemistry staining has been performed to determine the co-localization of ACE2 with cell markers like CD31 and alpha-smooth muscle actin (αSMA). mdpi.com
These techniques have also been instrumental in tracking the internalization of receptors upon agonist binding. Studies have shown that Angiotensin II can alter the cellular distribution of the AT1 receptor, causing it to accumulate in the nucleus along with an intracellular Angiotensin II fusion protein. nih.gov The use of fluorescently tagged proteins, such as ECFP/AII and AT1R/EYFP, allows for the dynamic visualization of these processes in living cells. nih.gov
| Protein | Localization | Research Context |
| NKCC2 | Cortical area of the kidney | Ion transporter regulation researchgate.net |
| Angiotensin II | CD3+ T-cells in dorsal root ganglia | Neuropathic pain researchgate.net |
| ACE2 | Cardiomyocytes, Non-cardiomyocytes | Ischemic heart failure mdpi.com |
| AT1R/EYFP | Plasma membrane, Nucleus | Receptor trafficking nih.gov |
| ECFP/AII | Nucleus | Intracellular signaling nih.gov |
This table is interactive. Click on the headers to sort.
Flow Cytometry for Cell Signaling Analysis
This method enables the simultaneous measurement of cell surface markers and intracellular signaling proteins, providing a detailed picture of how different cell populations respond to [Sar1, Ile8]-Angiotensin II. springernature.com For example, flow cytometry can be used to analyze the phosphorylation of specific proteins in response to agonist stimulation, offering insights into the activation of various signaling pathways. springernature.com
While direct examples of using flow cytometry with "[Sar1, Ile8]-Angiotensin II TFA" were not prevalent in the provided search results, the methodology is highly applicable. For instance, it could be used to quantify the percentage of cells expressing AT1 or AT2 receptors on their surface and to measure changes in intracellular calcium levels or the phosphorylation status of key signaling molecules like ERK or Akt in response to treatment with [Sar1, Ile8]-Angiotensin II. The ability to perform multi-color analysis allows for the dissection of complex signaling networks in different cell subsets within a sample. miltenyibiotec.com
| Parameter Measured | Cellular Process | Potential Research Application |
| Receptor Surface Expression | Receptor density and availability | Quantifying AT1R/AT2R levels on different cell types |
| Intracellular Calcium Flux | Second messenger signaling | Measuring immediate cellular response to agonist binding |
| Protein Phosphorylation (e.g., p-ERK, p-Akt) | Signal transduction cascade | Analyzing activation of downstream signaling pathways |
| Cell Cycle Analysis | Cell proliferation | Investigating the mitogenic effects of the compound |
| Apoptosis Markers (e.g., Annexin V) | Programmed cell death | Assessing the role of Angiotensin II signaling in cell survival |
This table is interactive. Click on the headers to sort.
In Vivo Non Human Experimental Studies Utilizing Sar1, Ile8 Angiotensin Ii
Animal Models for Systemic and Organ-Specific Investigations
The selection of appropriate animal models is crucial for elucidating the systemic and organ-specific effects of [Sar1, Ile8]-Angiotensin II. Rodents and other species like sheep have been prominently featured in these studies.
Rats have been extensively used to study the impact of [Sar1, Ile8]-Angiotensin II, particularly in the context of hypertension and cardiovascular regulation. Spontaneously hypertensive rats (SHR) and their normotensive controls, the Wistar-Kyoto (WKY) rats, serve as a primary model for these investigations. nih.govnih.gov Studies have involved microinjections of the compound into specific brain regions, such as the rostral ventrolateral medulla, to assess its influence on central cardiovascular control neurons. nih.govnih.gov Normotensive rats have also been utilized to examine the chronic effects of the antagonist on cardiac tissue. mdpi.com Furthermore, isolated adrenal gland cells from rats have been used to determine the compound's direct effects on hormone secretion. nih.gov The compound, in its radiolabeled form, has also been used for angiotensin II receptor binding assays in the kidney cortex of hypertensive rats.
Beyond rodents, sheep have emerged as a significant large animal model for studying the effects of [Sar1, Ile8]-Angiotensin II. Research in conscious, dehydrated Merino ewes has been conducted to understand the compound's influence on renal function and hemodynamics. This model is valuable for assessing systemic and renal responses in a state of an activated renin-angiotensin system. Studies in pregnant and fetal sheep have also utilized the radiolabeled form of the compound to investigate the differential affinity for angiotensin II receptor subtypes (AT1 and AT2) in various tissues, including uterine arteries, aorta, and adrenal glands. uq.edu.au Additionally, albino rabbits have been used in studies characterizing the binding sites of radiolabeled [Sar1, Ile8]-Angiotensin II in ocular tissues. nih.gov
Table 1: Animal Models in [Sar1, Ile8]-Angiotensin II Research
| Species | Model | Research Focus |
|---|---|---|
| Rat | Spontaneously Hypertensive (SHR) | Cardiovascular Regulation, Blood Pressure nih.govnih.gov |
| Rat | Wistar-Kyoto (WKY) | Cardiovascular Regulation, Blood Pressure nih.govnih.gov |
| Rat | Normotensive | Cardiac Hypertrophy mdpi.com |
| Rat | Isolated Adrenal Cells | Aldosterone (B195564) Secretion nih.gov |
| Sheep | Dehydrated Merino Ewes | Renal Function, Hemodynamics |
| Sheep | Pregnant, Nonpregnant, Fetal | Angiotensin Receptor Affinity uq.edu.au |
| Rabbit | Albino | Ocular Tissue Receptor Binding nih.gov |
Physiological Responses to [Sar1, Ile8]-Angiotensin II in Experimental Animals
Administration of [Sar1, Ile8]-Angiotensin II in experimental animals elicits a range of physiological responses, providing a clearer understanding of the mechanisms governed by the renin-angiotensin system.
In spontaneously hypertensive rats, microinjection of [Sar1, Ile8]-Angiotensin II into the rostral ventrolateral medulla dose-dependently reduces both arterial blood pressure and the firing rate of cardiovascular neurons. nih.govnih.gov The effects were found to be significantly more pronounced in hypertensive rats compared to their normotensive counterparts, suggesting an augmented sensitivity to endogenous brain Angiotensin II in the hypertensive state. nih.govnih.gov In separate studies using normotensive rats, daily administration of [Sar1, Ile8]-Angiotensin II for four weeks did not significantly alter blood pressure but did produce a significant increase in heart weight, indicating cardiac hypertrophy. mdpi.com This hypertrophic effect was accompanied by a significant increase in catecholamine concentrations in the ventricles. mdpi.com
Studies in dehydrated sheep revealed complex effects of [Sar1, Ile8]-Angiotensin II on kidney function. In this specific model, the compound exhibited a combination of antagonist and agonist properties. It was observed to cause an increase in renal vascular resistance and a decrease in both glomerular filtration rate (G.F.R.) and urine flow. These findings suggest an Angiotensin II-like (agonist) effect on the renal vasculature under conditions of dehydration.
Experiments using isolated perfused rat zona glomerulosa cells have shown that [Sar1, Ile8]-Angiotensin II effectively inhibits the aldosterone response to Angiotensin II. nih.gov Interestingly, it also inhibited the aldosterone response to adrenocorticotropic hormone (ACTH), an effect not seen with the related analog, [Sar1,Ala8]angiotensin II. nih.gov This suggests a specific interaction with adrenal signaling pathways beyond simple Angiotensin II receptor blockade. nih.gov Further implicating the adrenal glands, the cardiac hypertrophy observed in normotensive rats treated with [Sar1, Ile8]-Angiotensin II was prevented by bilateral adrenalectomy, highlighting an essential role for the adrenal glands in mediating this specific cardiovascular effect. mdpi.com
Table 2: Summary of Physiological Responses to [Sar1, Ile8]-Angiotensin II
| System | Animal Model | Key Findings | Citation(s) |
|---|---|---|---|
| Cardiovascular | Hypertensive Rats | Reduced blood pressure and firing rate of cardiovascular neurons. | nih.gov, nih.gov |
| Cardiovascular | Normotensive Rats | Induced cardiac hypertrophy; increased ventricular catecholamines. | mdpi.com |
| Renal | Dehydrated Sheep | Increased renal vascular resistance; decreased GFR and urine flow. | |
| Adrenal | Isolated Rat Cells | Inhibited Angiotensin II- and ACTH-induced aldosterone release. | nih.gov |
| Adrenal | Normotensive Rats | Adrenalectomy prevented cardiac hypertrophy, indicating adrenal involvement. | mdpi.com |
Experimental Design Considerations for In Vivo Studies
The design of in vivo experiments utilizing [Sar¹, Ile⁸]-Angiotensin II requires careful consideration of several factors to ensure the validity and clarity of the results.
Animal Models: The choice of animal model is crucial and often dictated by the research question. For instance, spontaneously hypertensive rats (SHR) and their normotensive Wistar-Kyoto (WKY) counterparts are standard models for investigating the role of the renin-angiotensin system in hypertension. nih.gov Studies on CNS development have utilized fetal and neonatal rats. cloudfront.net
Route of Administration: The method of delivering the compound is a critical design element that determines which receptor populations are targeted. To study central effects while bypassing the blood-brain barrier, direct administration into the CNS, such as via intravertebral artery or cerebroventricular infusion, is employed. nih.govnih.gov In contrast, intravenous administration is used to assess peripheral effects and the permeability of the blood-brain barrier. nih.govnih.gov
Radiolabeling: The use of a radiolabeled form of the compound, typically with Iodine-125 ([¹²⁵I]Sar¹, Ile⁸]-Angiotensin II), is a common and powerful technique. nih.govnih.gov This allows for the localization, characterization, and quantification of receptor binding sites in tissues through methods like quantitative autoradiography. nih.gov
Use of Selective Antagonists: To dissect the specific receptor subtypes (AT₁ vs. AT₂) through which [Sar¹, Ile⁸]-Angiotensin II exerts its effects, experiments are often designed to include the co-administration of selective receptor antagonists. nih.gov This allows researchers to attribute observed binding or physiological responses to a specific receptor type.
Physiological State of the Animal: The baseline physiological state of the animal can influence the experimental outcome. In some studies, the renin-angiotensin system is deliberately activated, for example, through the administration of diuretics like furosemide, to study the antagonistic effects of [Sar¹, Ile⁸]-Angiotensin II under conditions of high angiotensin II levels. nih.gov
Structure Activity Relationship Sar Analysis of Sar1, Ile8 Angiotensin Ii
Role of Sarcosine (B1681465) (Sar) at Position 1 in Receptor Interaction and Activity
The substitution of the N-terminal aspartic acid with sarcosine (N-methylglycine) significantly modifies the pharmacological properties of the Angiotensin II molecule.
Enhanced Resistance to Aminopeptidase (B13392206) Activity
A key advantage of the sarcosine substitution at position 1 is the enhanced resistance of the peptide to degradation by aminopeptidases. Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides. The N-methylated peptide bond introduced by sarcosine is not readily recognized by these enzymes, thereby prolonging the biological half-life of the analog. This increased stability is crucial for its utility in experimental studies, ensuring that the observed effects are due to the intact peptide rather than its degradation products. This strategy of using an N-methyl substituted terminal amino acid provides protection from aminopeptidases nih.gov.
Influence on Receptor Binding Kinetics
The Sar1 substitution has been shown to not adversely affect the binding of the analog to the Angiotensin II type 1 (AT1) receptor nih.gov. Studies comparing various Ang II analogs have demonstrated that the N-terminal modification with sarcosine is well-tolerated for receptor interaction. In fact, [Sar1, Ile8]-Angiotensin II has been utilized as a high-affinity radioligand for characterizing AT1 receptors in various tissues. Competition binding assays have shown that unlabeled [Sar1, Ile8]-Angiotensin II is slightly more potent than Angiotensin II in displacing the radiolabeled form from the receptor, with Ki values of 0.22 ± 0.03 nM versus 0.95 ± 0.06 nM, respectively nih.gov. This indicates that the sarcosine modification may subtly enhance the affinity for the receptor.
| Compound | Receptor | Kd (nM) | Ki (nM) | Reference Tissue |
|---|---|---|---|---|
| 125I-[Sar1, Ile8]-Angiotensin II | AT1 | 0.42 ± 0.03 | - | Human Hypothalamus/Thalamus/Septum/Midbrain |
| Angiotensin II | AT1 | - | 0.95 ± 0.06 | Human Hypothalamus/Thalamus/Septum/Midbrain |
| [Sar1, Ile8]-Angiotensin II | AT1 | - | 0.22 ± 0.03 | Human Hypothalamus/Thalamus/Septum/Midbrain |
Role of Isoleucine (Ile) at Position 8 in Receptor Selectivity and Efficacy
The substitution of the C-terminal phenylalanine with isoleucine at position 8 is a critical determinant of the functional activity of [Sar1, Ile8]-Angiotensin II, shifting its profile from a full agonist to a potent antagonist or partial agonist.
Impact on Agonist/Antagonist Profile
[Sar1, Ile8]-Angiotensin II is widely characterized as a potent antagonist of the AT1 receptor. It has been described as an insurmountable blocker, meaning that it can suppress the maximal response to an agonist even at high concentrations of the agonist mdpi.com. Some studies also classify it as a partial agonist, exhibiting weak agonistic pressor activity on its own while effectively blocking the action of the more potent Angiotensin II nih.gov. This antagonistic activity is highlighted by its ability to increase plasma aldosterone (B195564) concentration while blocking the steroidogenic action of Angiotensin II nih.gov. The compound has been instrumental in demonstrating the role of Ang II antagonists in physiological and pathological processes.
Effects on Receptor Conformational Changes
The nature of the amino acid at position 8 significantly influences the conformational state of the AT1 receptor upon ligand binding. Structural studies suggest that the side chain of the amino acid at this position fits into a hydrophobic cavity at the base of the receptor's binding pocket. The isoleucine side chain in [Sar1, Ile8]-Angiotensin II fits snugly into this cavity, and its terminal carboxylate forms an ion pair with Lys199 of the AT1 receptor nih.gov. This binding mode stabilizes a receptor conformation that is distinct from that induced by the endogenous agonist, Angiotensin II, which has a larger phenylalanine at position 8. The conformational state stabilized by [Sar1, Ile8]-Angiotensin II is thought to be incompatible with full G-protein activation, thus leading to its antagonistic or partial agonistic effects. Different ligands can stabilize distinct sets of receptor conformations, providing a structural basis for their varied signaling outcomes nih.gov.
Significance of the Trifluoroacetate (B77799) (TFA) Counterion in Experimental Context
Synthetic peptides are commonly purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using trifluoroacetic acid (TFA) in the mobile phase. Consequently, the final lyophilized peptide is often obtained as a TFA salt, where the trifluoroacetate anion acts as a counterion to the positively charged groups on the peptide.
The presence of TFA as a counterion is an important consideration in experimental studies involving [Sar1, Ile8]-Angiotensin II. TFA can potentially influence the experimental results in several ways:
Biological Activity : Residual TFA in peptide preparations can sometimes exhibit biological effects of its own, potentially confounding the interpretation of experimental data.
Physicochemical Properties : The TFA counterion can affect the solubility, stability, and aggregation state of the peptide.
Structural Analysis : TFA has a strong infrared absorption band that can interfere with the structural analysis of peptides by techniques such as Fourier-transform infrared (FTIR) spectroscopy.
Therefore, it is crucial for researchers to be aware of the presence of TFA and, in some cases, to perform counterion exchange to a more biologically compatible ion like acetate or chloride to ensure that the observed effects are solely attributable to the peptide itself.
Rational Design Principles for Angiotensin II Analogs Based on [Sar1, Ile8]-Angiotensin II
The development of [Sar1, Ile8]-Angiotensin II was a significant step in the rational design of Angiotensin II receptor antagonists. The understanding of its structure-activity relationship has paved the way for the design of more potent and specific analogs. The core principles derived from studying this compound and its derivatives are centered on modifications at key positions to enhance antagonist activity, improve metabolic stability, and reduce partial agonism.
One of the primary principles in the rational design of analogs based on [Sar1, Ile8]-Angiotensin II is the critical role of the amino acid at position 8 . The substitution of the native Phenylalanine with an aliphatic amino acid like Isoleucine was the foundational step in converting the agonist into an antagonist. Further exploration of this position has shown that the nature of the substituent is crucial. For instance, the introduction of D-amino acids at this position has been investigated to create more potent and stable antagonists. The rationale behind this is that D-amino acids can confer resistance to enzymatic degradation by carboxypeptidases and may orient the side chain in a way that enhances receptor binding and antagonist activity. Studies have shown that substitution with certain D-amino acids at position 8 can indeed yield potent antagonists.
Another key design principle revolves around modifications at position 1 . The replacement of Aspartic acid with Sarcosine in [Sar1, Ile8]-Angiotensin II demonstrated the importance of protecting the N-terminus from enzymatic degradation to prolong the peptide's action. This principle of N-terminal modification to block aminopeptidases has been a recurring theme in the design of peptide-based drugs. The presence of Sarcosine also contributes to a higher affinity for the receptor, suggesting that this position is important for the initial binding interaction.
The challenge of partial agonism observed with [Sar1, Ile8]-Angiotensin II has also been a driving force in the rational design of newer analogs. The design goal has been to develop "pure" antagonists by modifying the structure to eliminate any residual agonist activity. This has led to the exploration of non-peptide mimetics, where the peptide backbone is replaced with a more rigid, non-peptidic scaffold that mimics the key pharmacophoric elements of [Sar1, Ile8]-Angiotensin II. The design of these non-peptide antagonists was heavily influenced by the understanding of the key interactions of [Sar1, Ile8]-Angiotensin II with the receptor.
Modification of Position 8: To confer and enhance antagonist activity.
N-terminal Protection: To increase metabolic stability and receptor affinity.
Conformational Constraint: To stabilize an antagonist-specific conformation.
Elimination of Partial Agonism: To develop pure antagonists.
These principles have been instrumental in the evolution of Angiotensin II receptor antagonists, from the initial peptide analogs to the highly successful class of non-peptide drugs known as sartans.
Future Directions and Unexplored Research Avenues for Sar1, Ile8 Angiotensin Ii
Investigation of Novel Receptor Subtypes or Accessory Proteins Interacting with [Sar1, Ile8]-Angiotensin II
While the primary interaction of [Sar1, Ile8]-Angiotensin II is with the AT1 and AT2 receptors, emerging evidence suggests the existence of other binding sites or interactions with accessory proteins that could modulate its activity. Future research should focus on identifying and characterizing these novel interactions. For instance, studies have reported that the binding of angiotensin (1-7) can be blocked by [Sar1, Ile8]-Angiotensin II in bovine aortic endothelial cells, suggesting a potential interaction with a non-AT1/AT2 receptor subtype, possibly the Mas oncogene product. nih.gov
Furthermore, investigations into receptor heterodimerization, such as the formation of AT1-B2 (bradykinin type 2) receptor heterodimers, have revealed that [Sar1, Ile4, Ile8]-Angiotensin II can negatively regulate B2 receptor signaling. nih.gov This opens the door to exploring whether [Sar1, Ile8]-Angiotensin II participates in or modulates other receptor-receptor interactions, potentially uncovering new layers of regulation within the RAS and other signaling systems. The differential affinity of radioiodinated [Sar1, Ile8]-Angiotensin II for AT1 and AT2 receptors in various tissues also highlights the need for more granular investigations into receptor subtypes. nih.govnih.gov
Elucidation of Additional Intracellular Signaling Cascades and Crosstalk
The intracellular signaling pathways initiated by [Sar1, Ile8]-Angiotensin II, particularly in the context of biased agonism and its antagonistic properties, are not fully understood. While it is known to block G-protein-dependent pathways, its influence on G-protein-independent pathways, such as those mediated by β-arrestin, requires deeper investigation. nih.govphysiology.org
A significant area for future exploration is the crosstalk between the signaling cascades modulated by [Sar1, Ile8]-Angiotensin II and other crucial cellular pathways. For example, research has shown that a similar analog, [Sar1, Ile4, Ile8]-Angiotensin II, can potentiate insulin (B600854) receptor signaling and glycogen (B147801) synthesis in hepatocytes through a Src and Gαq-dependent mechanism. nih.gov This finding suggests that [Sar1, Ile8]-Angiotensin II could have metabolic effects that warrant further study. Understanding how this compound influences signaling networks involved in inflammation, cell growth, and apoptosis will be critical. physiology.orgmdpi.com The observation that [Sar1, Ile4, Ile8]-Angiotensin II can mimic Angiotensin II's stimulation of MAPK while blocking IP3 formation and subsequent water intake points to divergent intracellular signals from a single receptor type that can lead to distinct behavioral outcomes. nih.gov
Application of [Sar1, Ile8]-Angiotensin II in Complex Mechanistic Disease Models (Non-Clinical)
The well-defined antagonistic properties of [Sar1, Ile8]-Angiotensin II make it an invaluable tool for probing the role of the RAS in a variety of complex disease models beyond simple hypertension. Its application in models of cardiovascular diseases like heart failure and atherosclerosis, as well as renal and neurological disorders, can help elucidate the specific contribution of AT1 receptor signaling to the pathophysiology of these conditions. nih.govnih.gov
For instance, in spontaneously hypertensive rats, [Sar1, Ile8]-Angiotensin II has been shown to reduce both arterial blood pressure and the firing rate of cardiovascular neurons in the rostral ventrolateral medulla, indicating an augmented sensitivity to endogenous brain angiotensin II in this hypertensive model. nih.gov Using this compound in more sophisticated, genetically modified animal models or organoid systems could provide a more nuanced understanding of disease mechanisms and identify new therapeutic targets within the RAS. nih.gov
Development of Advanced Imaging or Tracing Probes Based on the [Sar1, Ile8]-Angiotensin II Scaffold
The ability of [Sar1, Ile8]-Angiotensin II to specifically bind to angiotensin receptors makes it an excellent candidate for the development of advanced imaging and tracing probes. Radioiodinated versions of [Sar1, Ile8]-Angiotensin II have already been successfully used for in vitro autoradiography and in vivo imaging to map the distribution of angiotensin II receptors in various tissues, including the brain, heart, and kidneys. nih.govnih.govahajournals.org
Future efforts could focus on developing probes with improved properties, such as higher affinity, greater stability, and different labeling strategies (e.g., fluorescent tags for microscopy or positron-emitting isotopes for PET imaging). These advanced probes would enable real-time, non-invasive visualization of receptor dynamics in living organisms, providing invaluable insights into physiological and pathological processes. nih.govnih.gov The inability of radiolabeled [Sar1, Ile8]-Angiotensin II to cross the blood-brain barrier also presents an opportunity to design brain-penetrant analogs for studying central RAS function. nih.gov
High-Throughput Screening Applications for Identifying Novel RAS Modulators Using [Sar1, Ile8]-Angiotensin II as a Benchmark
[Sar1, Ile8]-Angiotensin II serves as an excellent benchmark compound in high-throughput screening (HTS) assays designed to identify novel modulators of the renin-angiotensin system. patsnap.com Its well-characterized binding affinity and antagonistic activity provide a reliable standard against which to compare the potency and efficacy of new chemical entities.
HTS campaigns utilizing radiolabeled [Sar1, Ile8]-Angiotensin II in competitive binding assays can efficiently screen large compound libraries for molecules that interact with angiotensin receptors. mdpi.com This approach can accelerate the discovery of new drug candidates, including agonists, antagonists, and biased ligands, with potentially improved therapeutic profiles. The data below illustrates the utility of [Sar1, Ile8]-Angiotensin II in such assays.
| Radioligand | Assay Type | Target Receptor | Application | Reference |
| 125I-[Sar1, Ile8]-Angiotensin II | Competition Binding | AT1 Receptor | Determining the binding affinity of new compounds. | mdpi.com |
| 125I-[Sar1, Ile8]-Angiotensin II | Saturation Binding | AT1/AT2 Receptors | Characterizing receptor density and affinity. | nih.govnih.gov |
| 125I-[Sar1, Ile8]-Angiotensin II | Autoradiography | Angiotensin II Receptors | Mapping receptor distribution in tissues. | nih.govresearchgate.net |
Q & A
Q. What is the molecular mechanism of [Sar1, Ile8]-Angiotensin II TFA in vascular smooth muscle contraction?
this compound acts as a competitive antagonist of angiotensin II (Ang II) receptors (AT1R), binding to receptors without activating downstream hypertrophic pathways. Unlike native Ang II, it induces vascular smooth muscle contraction via direct interaction with AT1R but does not promote sustained hypertrophy or hyperplasia in normal arteries . Key residues (e.g., phenylalanine at position 8 and tyrosine at position 4) are critical for receptor binding and hypertensive activity .
Q. Methodological Insight :
Q. How should this compound be prepared and stored to ensure stability in experimental settings?
Molecular Properties :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅₂H₇₂F₃N₁₃O₁₄ | |
| CAS No. | 37827-06-8 | |
| Storage (Powder) | -20°C (dry, dark) | |
| Solubility | DMSO or sterile PBS |
Q. Protocol :
Q. What experimental models are suitable for studying this compound’s role in hypertension?
Q. Key Controls :
Advanced Research Questions
Q. How can contradictory findings on this compound’s effects in normal vs. diseased vessels be resolved?
Studies report conflicting results: contraction in normal arteries vs. hypertrophy in diseased vessels. This discrepancy arises from differences in receptor density and downstream signaling (e.g., LOX-1 redox pathways in diseased tissues) .
Q. Methodological Recommendations :
Q. What strategies optimize receptor-binding assays for this compound in competitive inhibition studies?
Competitive Binding Protocol :
- Radiolabeled ligands: Use ¹²⁵I-[Sar1, Ile8]-Ang II for saturation binding assays .
- Membrane preparations: Isolate AT1R-rich tissues (e.g., adrenal glands) .
- Data analysis: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and validate with Schild plots .
Q. Critical Parameters :
- Temperature (25°C vs. 37°C) affects binding kinetics.
- Include negative controls (e.g., AT2R-selective ligands) to confirm specificity .
Q. How does this compound’s structural modification influence its pharmacokinetic profile?
The substitution of isoleucine at position 8 enhances metabolic stability compared to native Ang II, reducing cleavage by angiotensin-converting enzyme (ACE) . However, its short plasma half-life (~3–5 minutes) limits in vivo applications.
Q. Advanced Approaches :
Q. How can researchers reconcile discrepancies between in vitro and in vivo data on vascular remodeling effects?
In vitro limitations : Cultured VSMCs lack endothelial interactions and hemodynamic stress. Integrated Workflow :
Microfluidic systems : Mimic shear stress and co-culture endothelial cells with VSMCs.
Multi-omics integration : Combine transcriptomic data from cell models with proteomic profiles from animal tissues .
Data Contradiction Analysis
Example Conflict : Some studies report this compound induces apoptosis in endothelial cells , while others observe no effect .
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
